![molecular formula C10H14O4 B1296039 3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 76232-01-4](/img/structure/B1296039.png)

3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Overview

Description

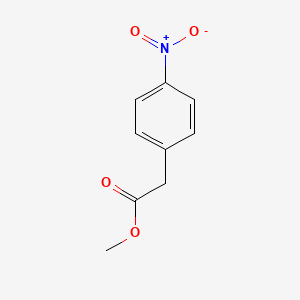

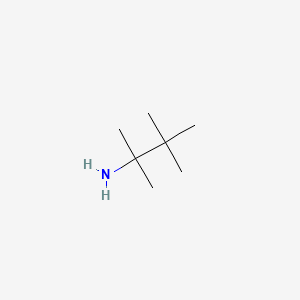

“3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C10H14O4 . It has an average mass of 198.216 Da and a monoisotopic mass of 198.089203 Da . It has 4 defined stereocentres .

Synthesis Analysis

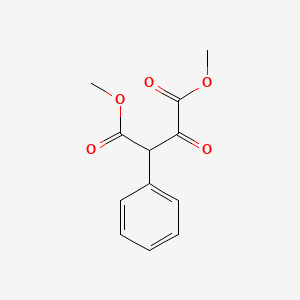

The synthesis of similar compounds has been reported in the literature . The Diels-Alder reaction of furan with maleic anhydride was conducted in toluene at room temperature for 2 hours. The Diels-Alder product was purified by recrystallization in acetone with a 95% yield. Then the intermediate product was stirred in a 10% methanol solution at 40 °C for 30 minutes to obtain the target product in a 90% yield .Molecular Structure Analysis

The molecular structure of “3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid” can be analyzed based on its IUPAC name and SMILES notation . The IUPAC name provides information about the compound’s systematic name based on its chemical structure, while the SMILES notation provides a way to represent the structure of a chemical species .Scientific Research Applications

Synthesis and Structural Analysis

- 3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives have been synthesized and analyzed for their crystal and molecular structures. For instance, Glass et al. (1990) synthesized a conformationally restricted methionine analogue by amination of the lithium enolate of methyl 6-endo-(methylthio)bicyclo[2.2.1] heptane-2-endo-carboxylate, followed by hydrolysis and analysis through single-crystal X-ray analysis (Glass et al., 1990).

Application in Electrochemical Studies

- The electrochemical properties of certain derivatives have been studied, revealing insights into their oxidation behavior. For instance, the electrochemical oxidation of a derivative in acetonitrile revealed two oxidation waves, which was attributed to neighboring carboxylate participation in oxidation (Glass et al., 1990).

Development of Stereospecific Synthesis Methods

- Research has been conducted on the development of methods for stereospecific synthesis of related compounds. Imagawa et al. (1981) reported a method for the stereospecific synthesis of t,t-1,2,3-trisubstituted cyclopentanes and angularly disubstituted t-hydrindanols, using anodic oxidative decarboxylation (Imagawa et al., 1981).

Photophysical and Photochemical Studies

- Tung et al. (1997) synthesized a bichromophoric compound involving 3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid and studied its photochemistry using steady-state and time-resolved techniques. This research contributes to understanding intramolecular electron transfer and triplet energy transfer (Tung et al., 1997).

Gas Chromatographic Analysis

- Yamazaki and Maeda (1986) explored the gas chromatographic determination of the absolute configuration of secondary alcohols and ketones with a 7-carboxybicyclo[2.2.1]heptane skeleton, which is relevant for analytical chemistry and stereochemistry (Yamazaki & Maeda, 1986).

Synthesis and Transport Applications

- Christensen et al. (1983) synthesized 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and compared them with 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to membrane transport systems, highlighting its potential in cellular transport studies (Christensen et al., 1983).

Safety and Hazards

Safety information for “3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-methoxycarbonylbicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h5-8H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMKQBORRFFXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(C2)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301025 | |

| Record name | 3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |

CAS RN |

76232-01-4 | |

| Record name | 3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)

![Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1295972.png)

![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B1295973.png)

![[3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1295976.png)